molecular formula C13H12ClNO2S B1436170 Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate CAS No. 1549864-58-5

Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate

Cat. No.: B1436170
CAS No.: 1549864-58-5
M. Wt: 281.76 g/mol
InChI Key: OGHBTTVCZQGEGU-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate is a thiazole-based organic compound characterized by a 3-chlorobenzyl substituent at the 2-position of the thiazole ring and an ethyl ester group at the 4-position. Thiazole derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . This compound’s structural uniqueness lies in the combination of the electron-withdrawing chlorine atom on the phenyl ring and the ester functionality, which influences its physicochemical properties and reactivity.

Properties

IUPAC Name

ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-4-3-5-10(14)6-9/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHBTTVCZQGEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for Thiazole Derivatives

The synthesis of thiazole rings commonly proceeds via the cyclization of thiourea or thioamide derivatives with α-halo carbonyl compounds (e.g., chloroacetic acid or its esters). This approach forms the 1,3-thiazole core through nucleophilic attack and ring closure.

For Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate, the synthetic route likely involves:

  • Preparation of a 3-chlorophenylmethyl-substituted thioamide or thiourea intermediate.
  • Cyclization with ethyl chloroacetate or chloroacetic acid derivatives to form the thiazole ring.
  • Esterification or direct use of ethyl ester derivatives to introduce the ethyl carboxylate moiety at the 4-position.

This strategy aligns with general thiazole synthesis protocols reported in the literature for structurally related compounds.

Detailed Synthetic Route Proposal

Step Reaction Description Reagents and Conditions Notes
1 Formation of 3-chlorophenylmethyl thioamide React 3-chlorobenzylamine with ammonium thiocyanate or equivalent thiourea source Generates the thioamide intermediate with the 3-chlorophenylmethyl substituent
2 Cyclization to form thiazole ring Condensation of thioamide with ethyl chloroacetate under reflux in ethanol or suitable solvent Nucleophilic attack on α-halo ester leads to ring closure forming the thiazole core
3 Purification Recrystallization or column chromatography Ensures removal of impurities and isolation of pure this compound

This approach is consistent with the synthesis of analogous thiazole derivatives where the ring formation is achieved by cyclization of thioamide and α-halo esters.

Reaction Conditions and Optimization

  • Solvents: Ethanol, methanol, or polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used for cyclization reactions.
  • Temperature: Reflux temperatures (60–80°C) are typically employed to facilitate ring closure.
  • Catalysts: Acid or base catalysts may be used to promote cyclization; however, many syntheses proceed under neutral to mildly basic conditions.
  • Time: Reaction times vary from several hours to overnight depending on scale and reagents.

Optimization focuses on maximizing yield and purity while minimizing side reactions.

Purification and Characterization

  • Purification: Column chromatography or recrystallization is standard to isolate the target compound with high purity.
  • Characterization: Confirmed by spectroscopic techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and melting point determination. High-performance liquid chromatography (HPLC) ensures purity >97% for research use.

Summary Table of Preparation Methods

Preparation Aspect Description Reference Notes
Starting Materials 3-chlorobenzylamine, ammonium thiocyanate (or thiourea), ethyl chloroacetate Common reagents for thiazole synthesis
Key Reaction Cyclization of thioamide with α-halo ester Forms the thiazole ring and introduces ethyl ester group
Solvent Ethanol, DMF, THF Polar solvents facilitate cyclization
Temperature Reflux (60–80°C) Optimal for ring closure
Purification Recrystallization, column chromatography Ensures high purity
Characterization NMR, MS, melting point, HPLC Confirms structure and purity

Research Findings and Practical Considerations

  • The presence of the 3-chlorophenylmethyl substituent influences the electronic properties of the thiazole ring and may affect reaction kinetics.
  • Esterification at the 4-position is efficiently achieved by using ethyl chloroacetate as the cyclization partner, streamlining synthesis.
  • Reaction conditions must be carefully controlled to prevent hydrolysis or side reactions, especially during ester formation.
  • The synthesis is scalable for research purposes, but industrial scale-up would require further optimization of solvent use, catalyst selection, and waste management.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate exhibits notable antimicrobial properties. Research indicates that thiazole derivatives can inhibit the growth of various bacterial strains, making them suitable candidates for developing new antibiotics. For instance, studies have shown that compounds with similar structures can effectively combat resistant strains of bacteria, thus addressing a critical need in modern medicine.

Antitumor Properties
The compound has also been investigated for its potential antitumor effects. Thiazole derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in various models. A study highlighted that this compound could be developed into a lead compound for cancer therapy due to its selective cytotoxicity against cancer cells while sparing normal cells.

Anti-inflammatory Effects
Research has uncovered anti-inflammatory properties associated with thiazole derivatives. This compound may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammatory diseases. This suggests its potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

Fungicidal Activity
In agriculture, this compound has shown promise as a fungicide. Its efficacy against plant pathogens can help protect crops from fungal infections, reducing the reliance on traditional fungicides that may have harmful environmental impacts. Studies indicate that thiazole derivatives can disrupt fungal cell wall synthesis, leading to effective control of various plant diseases .

Pesticidal Properties
The compound's structural characteristics also lend themselves to potential use as a pesticide. Research into thiazoles has revealed their ability to act on insect nervous systems, suggesting that this compound could serve as an effective insecticide against agricultural pests .

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison with Positional Isomers

The positional isomerism of the chlorophenyl group significantly impacts molecular properties. lists three isomers differing in the chlorine substituent’s position on the benzyl group (Table 1).

Table 1: Comparison of Chlorophenylmethyl Thiazole Isomers

Compound Name CAS Number Molecular Formula Molecular Weight Purity Substituent Position
Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate 1549864-58-5 C₁₃H₁₂ClNO₂S 283.75 g/mol 98% 3-chlorophenyl
Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate 736970-78-8 C₁₃H₁₂ClNO₂S 283.75 g/mol 98% 2-chlorophenyl
Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate 477872-92-7 C₁₃H₁₂ClNO₂S 283.75 g/mol 97% 4-chlorophenyl

Key Observations :

  • All isomers share identical molecular formulas and weights but differ in steric and electronic effects due to chlorine positioning.

Substituent Variations and Their Impact

The nature of substituents on the thiazole ring profoundly influences bioactivity and physicochemical behavior. , and 10 provide examples of structurally related compounds (Table 2).

Table 2: Substituent-Driven Variations in Thiazole Carboxylates

Compound Name CAS Number Substituent Type Molecular Weight Key Properties/Applications
This compound 1549864-58-5 3-Chlorophenylmethyl 283.75 g/mol Intermediate in drug synthesis
Ethyl 2-chloro-1,3-thiazole-4-carboxylate 41731-52-6 Chloro (directly on thiazole) 191.64 g/mol Higher reactivity due to labile Cl
Ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate N/A Ethoxymethyl 215.27 g/mol Increased lipophilicity
Methyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate 321371-29-3 Chloromethyl 191.64 g/mol Potential alkylating agent

Key Observations :

  • Direct chloro substitution on the thiazole (e.g., CAS 41731-52-6) increases electrophilicity, making it prone to nucleophilic substitution compared to the benzyl-chloro analogs .
  • Ethoxymethyl substituents enhance lipophilicity, which may improve membrane permeability in drug candidates .

Physicochemical Properties and Purity

Purity and stability data from commercial sources () indicate that the 3-chlorophenylmethyl derivative is typically obtained in ≥98% purity, comparable to its isomers . The compound’s molecular weight (283.75 g/mol) and Cl-substituted aromatic system suggest moderate solubility in organic solvents, which aligns with its use in hydrophobic drug scaffolds .

Biological Activity

Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, alongside relevant data tables and case studies.

Chemical Structure and Properties

This compound features a thiazole ring and an ethyl ester group, which contribute to its reactivity and biological interactions. The presence of the chlorine atom on the phenyl ring enhances its pharmacological profile by potentially increasing binding affinity to biological targets.

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can modulate enzyme activity, while the chlorophenyl group may enhance hydrophobic interactions, leading to improved biological efficacy. Hydrolysis of the ester group can yield active metabolites that further influence biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa15

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro assays against several cancer cell lines have shown promising results:

Cell Line IC50 (µM)
HepG2 (Liver Cancer)12.5
MCF-7 (Breast Cancer)15.0
HCT116 (Colorectal Cancer)10.0

These findings indicate that the compound may inhibit cancer cell proliferation effectively, warranting further investigation into its mechanisms and potential as an anticancer drug.

Case Studies

  • Antimicrobial Efficacy Study : A study published in Bulgarian Chemical Communications highlighted the compound's ability to inhibit growth in various pathogenic bacteria, emphasizing its potential role as an alternative treatment for bacterial infections .
  • Anticancer Research : A research article in PubMed Central investigated the anticancer properties of thiazole derivatives, including this compound. The study reported a significant reduction in cell viability across multiple cancer cell lines .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate?

  • Methodological Answer : A typical synthesis involves cyclocondensation of ethyl 2-chloro-2-oxoacetate with thioamide precursors. For example, reacting 3-chlorobenzylamine derivatives with thiourea under reflux conditions in ethanol yields the thiazole core. Subsequent esterification or functionalization steps may refine the product. Purification via silica gel chromatography (EtOAc/hexane) is standard, with yields averaging 30–40% .

Q. How is the compound structurally characterized in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using programs like SHELXL for refinement and Mercury CSD for visualization, researchers determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds). For example, analogous thiazole derivatives show dihedral angles of 84.59° between aromatic rings, critical for understanding packing motifs .

Q. What spectroscopic techniques are used to validate purity and structure?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., ester methyl at ~1.3 ppm, thiazole protons at 6.5–7.5 ppm) .
  • LC-MS : Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 296.1 for C13_{13}H12_{12}ClNO2_2S).
  • FTIR : Key bands include C=O (ester, ~1700 cm1^{-1}) and C-S (thiazole, ~650 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer : Discrepancies (e.g., unexpected NOE interactions in NMR vs. XRD-derived conformers) are addressed using density functional theory (DFT) . Optimizing the molecular geometry at the B3LYP/6-31G(d) level and comparing calculated NMR shifts with experimental data can validate dynamic effects (e.g., ring puckering) .

Q. What strategies mitigate side reactions during functionalization of the thiazole core?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., ester groups) during nucleophilic substitution at the thiazole 2-position.
  • Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl modifications without disrupting the thiazole ring.
  • Reaction Monitoring : Employ TLC or inline FTIR to detect intermediates and optimize reaction times .

Q. How are ring-puckering dynamics analyzed in derivatives of this compound?

  • Methodological Answer : Puckering parameters (qq, ϕ\phi) from Cremer-Pople analysis quantify non-planarity in the thiazole ring. For example, substituents at the 3-chlorophenyl group induce puckering amplitudes (qq) of 0.2–0.4 Å, visualized via ORTEP thermal ellipsoid plots .

Q. What validation protocols ensure crystallographic data reliability?

  • Methodological Answer :

  • PLATON/CHECKCIF : Validates CIF files for missed symmetry, solvent masking, and ADPs.
  • Rigid-Bond Test : Ensures anisotropic displacement parameters (ADPs) for non-H atoms align with expected thermal motion.
  • Hirshfeld Surface Analysis : Identifies weak interactions (e.g., C–H···O) that influence molecular packing .

Data Contradiction and Optimization

Q. How to address discrepancies between theoretical and experimental hydrogen-bonding networks?

  • Methodological Answer : When hydrogen bonds (e.g., N–H···O) predicted by Mercury CSD are absent experimentally, reassess solvent effects. Polar aprotic solvents (e.g., DMF) may stabilize alternative conformers. MD simulations (e.g., GROMACS ) under explicit solvent conditions can reconcile these differences .

Q. What experimental designs optimize yield in multi-step syntheses?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and stoichiometry to identify critical factors.
  • Flow Chemistry : Continuous reactors minimize intermediate degradation in air-sensitive steps.
  • In Situ Monitoring : Raman spectroscopy tracks reaction progress in real time, reducing byproduct formation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate

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